Thietane-3-sulfonyl chloride 1,1-dioxide

Description

Molecular Geometry and Conformational Analysis

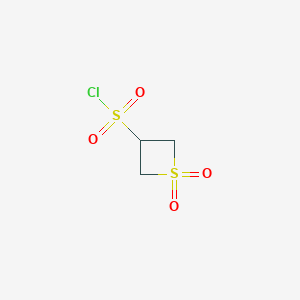

Thietane-3-sulfonyl chloride 1,1-dioxide features a four-membered thietane ring with a sulfonyl chloride (-SO₂Cl) group at the 3-position and a sulfone (-SO₂) group at the 1-position. X-ray diffraction studies reveal a puckered thietane ring geometry, with puckering angles ranging from 14.0° to 29.4° depending on substituents. The sulfonyl chloride group adopts a pseudoaxial orientation due to steric and electronic interactions with the adjacent sulfone moiety. Key bond lengths include S=O (1.43–1.45 Å) and S-Cl (1.99–2.02 Å), consistent with typical sulfonyl chloride derivatives.

Table 1: Geometric parameters from X-ray crystallography

| Parameter | Value | Source |

|---|---|---|

| S=O bond length | 1.43–1.45 Å | |

| S-Cl bond length | 1.99–2.02 Å | |

| C-S-C bond angle | 92.5–94.8° | |

| Ring puckering angle | 14.0°–29.4° |

Conformational analysis via nuclear magnetic resonance (NMR) and computational modeling indicates restricted rotation around the C-S bonds due to steric hindrance from the sulfone and sulfonyl chloride groups.

Properties

IUPAC Name |

1,1-dioxothietane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO4S2/c4-10(7,8)3-1-9(5,6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCARDDRNNNFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-15-9 | |

| Record name | 1,1-dioxo-1lambda6-thietane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Thietane Derivatives to Thietane-3-sulfonyl Chloride 1,1-Dioxide

a. Direct Oxidation of Thietane 1,1-Dioxide

One prominent method involves oxidizing thietane derivatives, such as thietane-3-ol or related compounds, using peracids, notably meta-chloroperbenzoic acid (m-CPBA). This approach is detailed in a general procedure where m-CPBA (3 equivalents) is added to a solution of the precursor in dichloromethane at 0°C, then stirred at room temperature for several hours. The reaction mixture is quenched with sodium bicarbonate solution, extracted, dried, and purified via chromatography to afford the target sulfonyl chloride.

- Reagents: m-CPBA (3.0 equivalents)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Workup: Sodium bicarbonate quench, extraction, chromatography

- Typical yields are high, often exceeding 80%, with purity confirmed via NMR and IR spectroscopy.

b. Oxidation of Thietane-3-Oxides or Related Intermediates

Oxidation of thietane-3-oxides (or sulfides) using m-CPBA or oxone (potassium peroxymonosulfate) has been reported to produce the corresponding sulfonyl chlorides. For example, oxidation of a thietane-3-oxide precursor yields a mixture of trans- and cis-1-oxido-3-phenethylthietan-3-amines, which can be further converted into the sulfonyl chloride.

- Reagents: m-CPBA or oxone

- Solvent: Dichloromethane or aqueous media

- Temperature: 0°C to ambient

- Post-oxidation: Chlorination with reagents like thionyl chloride or oxalyl chloride to convert the sulfoxide to sulfonyl chloride

c. Chlorination of Sulfones or Sulfoxides

Conversion of the oxidized intermediates into the sulfonyl chloride is achieved via chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions, typically in inert solvents like dichloromethane.

- Yields are generally high (70–90%), with careful control of reaction conditions to prevent over-chlorination or decomposition.

Cyclization and Functionalization Strategies

a. Sulfene Route via Cycloaddition

An alternative synthetic route involves the cycloaddition of sulfene (CH₂=SO) with suitable precursors such as 3-thietanol derivatives. This method, as reported in early literature, involves generating sulfene in situ, which then reacts with thietanol to form the sulfonyl chloride.

- Generation of sulfene from precursors like phenylmethanesulfonyl chloride

- Reaction with thietanol derivatives at controlled temperatures

b. Dehydration of Thietanol Dioxide

Dehydration of 3-thietanol-1,1-dioxide to form the sulfonyl chloride involves converting the alcohol to a phenylmethanesulfonate ester, followed by treatment with a base such as triethylamine. This process yields the sulfonyl chloride with high efficiency.

- Reagents: Phenylmethanesulfonyl chloride, triethylamine

- Solvent: Tetrahydrofuran or dichloromethane

- Temperature: Room temperature

- Yield: Approximately 80–90%

Thermal and Homolytic Decomposition

Thermolysis studies of thietane 1,1-dioxide reveal that upon heating, these compounds can decompose to sulfur dioxide, cyclopropane, and various olefins, which indicates potential pathways for preparing sulfonyl chlorides via controlled thermal processes, although these are less common for laboratory synthesis due to complexity.

Summary of Preparation Data

| Method | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Oxidation with m-CPBA | m-CPBA (3 equiv), dichloromethane, 0°C to RT, chromatography | 80–90 | High purity, scalable |

| Oxidation with oxone | Oxone, aqueous media, followed by chlorination with SOCl₂ or oxalyl chloride | 70–85 | Suitable for large-scale synthesis |

| Sulfene cycloaddition | Sulfene generated in situ, reaction with thietanol derivatives | Variable | Requires specialized conditions, moderate yields |

| Dehydration of thietanol dioxide | Phenylmethanesulfonyl chloride, triethylamine, THF or DCM | 80–90 | Efficient, high yield |

| Thermal decomposition | Controlled heating, yields olefins and sulfur dioxide | Low | Mainly exploratory, less practical for synthesis |

Research Findings and Notes

- The oxidation of thietane derivatives using m-CPBA remains the most straightforward and reliable method for synthesizing this compound, with high yields and purity.

- Alternative routes involving sulfene cycloaddition provide a pathway but require careful handling of reactive intermediates.

- The dehydration approach offers an efficient route from thietanol dioxide derivatives, emphasizing the importance of precursor selection.

- Thermal methods are primarily of academic interest, providing insights into compound stability and decomposition pathways rather than practical synthesis.

Chemical Reactions Analysis

Types of Reactions

Thietane-3-sulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions may involve the use of deuterated thietane precursors and specific reducing agents.

Major Products Formed

The major products formed from these reactions include substituted thietane-1,1-dioxides, which can exhibit different chemical and biological properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Thietane-3-sulfonyl chloride 1,1-dioxide serves as a crucial reagent and building block in organic synthesis. It is used for:

- Synthesis of Organic Compounds: It facilitates the formation of various thietane derivatives through substitution reactions with different nucleophiles.

- Palladium-Catalyzed Reactions: Recent studies have demonstrated its utility in palladium-catalyzed asymmetric allylic alkylation reactions, leading to the formation of α-sulfonyl tetrasubstituted carbon centers .

| Reaction Type | Application | Key Findings |

|---|---|---|

| Substitution Reactions | Synthesis of thietane derivatives | Formation of diverse organic compounds |

| Palladium-Catalyzed Reactions | Asymmetric allylic alkylation | High enantioselectivity in product formation |

2. Biology

In biological research, this compound has shown potential for synthesizing biologically active molecules. Notable applications include:

- Antidepressant Properties: Derivatives of this compound have been investigated for their antidepressant effects, suggesting potential therapeutic applications.

- Biological Studies: Its ability to interact with various molecular targets makes it useful for studying biological pathways and mechanisms.

3. Medicine

The compound's derivatives are being explored for their medicinal properties:

- Drug Development: The synthesis of novel compounds based on this compound may lead to new antidepressant drugs.

- Potential Therapeutics: Research indicates that these derivatives could interact with neurotransmitter systems, providing avenues for developing treatments for mood disorders .

Case Studies

Case Study 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

A study demonstrated the first palladium-catalyzed asymmetric allylic alkylation using thietane 1,1-dioxides. This process resulted in high enantioselectivity and allowed for the transformation of alkylated products into novel enantioenriched spirocycles suitable for medicinal chemistry applications .

Case Study 2: Synthesis of Biologically Active Molecules

Research involving thietane derivatives has highlighted their potential in creating biologically active compounds. Through various synthetic routes, researchers have successfully produced compounds that exhibit significant biological activity, paving the way for further exploration in drug discovery .

Mechanism of Action

The mechanism of action of thietane-3-sulfonyl chloride 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to exhibit antidepressant effects by interacting with neurotransmitter systems in the brain . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate specific biological processes .

Comparison with Similar Compounds

Tetrahydrothiophene-3-sulfonyl Chloride 1,1-Dioxide (CAS: 17115-47-8)

Structural Differences :

- Ring size : Five-membered tetrahydrothiophene (thiolane) vs. four-membered thietane.

- Molecular formula : C₄H₇ClO₄S₂ (five-membered) vs. C₃H₅ClO₄S₂ (four-membered).

Reactivity and Stability :

- The five-membered ring exhibits lower ring strain, resulting in greater thermal stability. Hydrolysis of the sulfonyl chloride group occurs more slowly compared to the thietane analog due to reduced electrophilicity at the sulfur center.

- Applications: Primarily used in sulfonamide synthesis for pharmaceuticals and agrochemicals.

Data Comparison :

3-Chlorothiete 1,1-Dioxide

Structural Differences :

- Substituent: Chlorine (-Cl) at C3 vs. sulfonyl chloride (-SO₂Cl).

- Molecular formula: C₃H₅ClO₂S vs. C₃H₅ClO₄S₂.

1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide

Structural Differences :

- Heteroatoms: Contains nitrogen in the four-membered ring (S-N system).

- Substituent: Acetic acid (-CH₂COOH) at C3.

Reactivity and Stability :

Biological Activity

Thietane-3-sulfonyl chloride 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications for drug discovery, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thietane ring with a sulfonyl chloride and a dioxide functionality. The sulfonamide group is particularly notable for its role in enzyme inhibition and the development of biologically active molecules. The compound's ability to mimic natural substrates allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with enzymes. The sulfonamide moiety can inhibit enzyme activity by mimicking the structure of natural substrates. This characteristic is crucial in the design of enzyme inhibitors, particularly in targeting bacterial infections and other diseases.

Enzyme Inhibition Studies

Research has demonstrated that thietane derivatives can effectively inhibit various enzymes. For instance, studies have shown that sulfonamide-containing compounds can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence. This inhibition can lead to reduced bacterial pathogenicity, highlighting the potential of thietane derivatives in antibiotic development .

Synthesis and Derivatives

The synthesis of thietane-3-sulfonyl chloride typically involves the reaction of thietane with chlorosulfonic acid or related reagents under controlled conditions. The resulting compound can undergo further transformations to yield various biologically active derivatives.

Table 1: Synthesis Routes for Thietane Derivatives

| Synthesis Method | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Chlorosulfonation of Thietane | Thietane + Chlorosulfonic Acid | Up to 85 | Direct method for sulfonyl chloride formation |

| N,N-Dimethylation | Thietane-3-sulfonyl chloride + Dimethylamine | 70-90 | Produces N,N-dimethylthietane-3-sulfonamide |

| Oxidation Reactions | Hydrogen Peroxide or m-CPBA | Varies | Forms sulfone derivatives |

Case Studies

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of thietane derivatives found that compounds containing the thietane-3-sulfonyl structure exhibited significant inhibition against Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial protein synthesis via T3SS inhibition .

Case Study 2: Enzyme Inhibition

In another research effort, thietane-3-sulfonyl derivatives were evaluated for their effectiveness as enzyme inhibitors in various biochemical assays. The results indicated that these compounds could significantly reduce enzyme activity at low concentrations, suggesting their potential as lead compounds in drug development .

Research Findings

Recent advancements in synthetic methodologies have enhanced the accessibility of thietane derivatives for biological testing. Palladium-catalyzed reactions have been employed to create enantioenriched forms of thietanes, which are crucial for developing selective inhibitors with improved pharmacological profiles .

Table 2: Summary of Biological Activities

Q & A

Q. What is the optimal method for synthesizing Thietane-3-sulfonyl Chloride 1,1-Dioxide with high yield?

The synthesis involves a two-step protocol:

- Step 1 : Oxidize thietane (trimethylene sulfide) using tungsten acid (WO₃·H₂O) in an alkaline medium (pH 11.5) with hydrogen peroxide at 0–10°C. This yields thietane-1,1-dioxide .

- Step 2 : Chlorinate the product by irradiating a mixture of thietane-1,1-dioxide and CCl₄ under UV light while introducing Cl₂ gas. The reaction is cooled to room temperature and filtered to isolate the final compound as a white powder .

Key variables : Temperature control during oxidation, UV intensity during chlorination, and stoichiometric excess of Cl₂ to minimize side products.

Q. What purification techniques are recommended for isolating this compound?

Q. Which analytical methods are suitable for characterizing purity and structure?

- NMR spectroscopy : Confirm sulfone (δ 3.5–4.0 ppm for SO₂ groups) and chloride substitution patterns .

- Elemental analysis : Verify Cl and S content (theoretical Cl: ~20%, S: ~14%).

- UV-Vis spectroscopy : Monitor reaction progress via absorbance shifts during chlorination (e.g., λₘₐₓ ~260 nm for conjugated sulfonyl chlorides) .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions?

The compound acts as a dienophile due to its electron-deficient sulfonyl group. For example:

- React with 1,3-dienes (e.g., cyclopentadiene) in anhydrous toluene at 80°C to form six-membered adducts.

- Mechanistic insight : The electron-withdrawing sulfonyl group polarizes the thietane ring, enhancing reactivity toward electron-rich dienes .

Experimental design : Monitor reaction kinetics using in-situ FTIR to track diene consumption rates.

Q. What is the thermal stability of this compound under pyrolysis conditions?

- Pyrolysis studies (200–300°C) reveal decomposition into SO₂, HCl, and cyclic sulfene intermediates.

- Key finding : The compound undergoes retro-Diels-Alder fragmentation at >250°C, producing ethylene and sulfonyl chloride derivatives .

Mitigation : Store at –20°C under argon to prevent thermal degradation during long-term storage.

Q. How can researchers resolve contradictions in chlorination regioselectivity reported in literature?

Q. What strategies enable the synthesis of 3-substituted derivatives using this compound?

- Nucleophilic substitution : React with amines (e.g., morpholine) in THF at 0°C to replace the chloride group.

- Elimination-addition : Treat with strong bases (e.g., NaH) to generate a sulfene intermediate, which reacts with electrophiles like aldehydes .

Optimization : Use low temperatures (–78°C) to stabilize sulfene intermediates and improve yields.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.